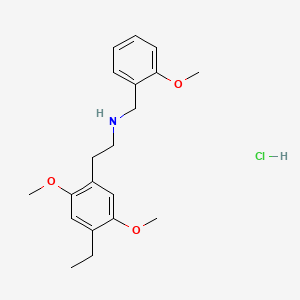

25E-NBOMe (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Es wirkt als potenter Agonist am 5-HT2A-Rezeptor , einem Subtyp des Serotoninrezeptors. Dieser Rezeptor spielt eine entscheidende Rolle in verschiedenen physiologischen und psychologischen Prozessen.

- Die Verbindung wurde als Freizeitdroge verkauft und erzeugt Wirkungen, die denen verwandter Verbindungen wie 25I-NBOMe und 25C-NBOMe ähneln .

25E-NBOMe: ist eine psychoaktive Verbindung, die zur NBOMe-Klasse gehört.

Herstellungsmethoden

Synthesewege: Die Synthesewege für 25E-NBOMe beinhalten chemische Modifikationen der Stammverbindung. Spezielle Details zu den Synthesewegen sind aufgrund ihrer illegalen Natur nicht weit verbreitet.

Reaktionsbedingungen: Diese würden typischerweise Reagenzien und Bedingungen umfassen, die für die Bildung der N-(2-Methoxybenzyl)-Addition an der Aminogruppe von 2C-E geeignet sind.

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for 25E-NBOMe involve chemical modifications of the parent compound . Specific details on the synthetic pathways are not widely available due to its illicit nature.

Reaction Conditions: These would typically involve reagents and conditions suitable for the formation of the N-(2-methoxybenzyl) addition at the amine group of 2C-E.

Analyse Chemischer Reaktionen

Reaktionen: 25E-NBOMe kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution. Detaillierte Studien sind rar.

Häufige Reagenzien und Bedingungen: Diese hängen von den jeweiligen Reaktionen ab.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: Forscher untersuchen 25E-NBOMe, um seine Struktur-Wirkungs-Beziehungen und Rezeptorinteraktionen zu verstehen.

Biologie: Untersuchungen konzentrieren sich auf seine Auswirkungen auf Serotoninrezeptoren und potenzielle Auswirkungen auf die neuronale Signalübertragung.

Medizin: Obwohl es nicht für die medizinische Anwendung zugelassen ist, erforscht die Forschung seine pharmakologischen Eigenschaften.

Industrie: Aufgrund seines eingeschränkten Status sind keine industriellen Anwendungen bekannt.

Wirkmechanismus

Molekularziele: 25E-NBOMe zielt in erster Linie auf den ab, was zu einer veränderten Neurotransmission führt.

Beteiligte Signalwege: Die Aktivierung dieses Rezeptors beeinflusst nachgeschaltete Signalwege und beeinflusst so die Wahrnehmung, Stimmung und Kognition.

Wirkmechanismus

Molecular Targets: 25E-NBOMe primarily targets the , leading to altered neurotransmission.

Pathways Involved: Activation of this receptor affects downstream signaling pathways, influencing perception, mood, and cognition.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Neben 25E-NBOMe umfassen verwandte Verbindungen und . Diese teilen strukturelle Ähnlichkeiten, unterscheiden sich aber in ihren Substituenten und pharmakologischen Profilen.

Biologische Aktivität

25E-NBOMe (hydrochloride) is a member of the N-benzyl phenethylamine class, specifically a derivative of the 2C family, which has garnered attention for its potent hallucinogenic properties. It acts primarily as an agonist at the 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT2A receptor, contributing to its psychoactive effects. This article explores the biological activity of 25E-NBOMe, including its metabolic pathways, receptor interactions, neurotoxicity, and potential therapeutic implications.

Metabolism and Pharmacokinetics

The metabolism of 25E-NBOMe has been studied using both human liver microsomes and microbial models. Key findings include:

- Phase I Metabolites : In human liver microsomes, 26 phase I metabolites were identified for 25E-NBOMe. Common biotransformation processes included oxidative deamination, N-dealkylation, and hydroxylation .

- Metabolite Identification : The primary metabolites were characterized using liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS). Notably, product ions with m/z values of 329.1991 (precursor ion) and various fragment ions were observed, indicating complex metabolic pathways .

Table 1: Summary of Metabolic Pathways

| Metabolic Process | Description |

|---|---|

| Oxidative Deamination | Removal of an amine group |

| N-Dealkylation | Removal of alkyl groups from nitrogen |

| Hydroxylation | Addition of hydroxyl (-OH) groups |

| O-Demethylation | Removal of methyl groups from oxygen |

Receptor Interaction Profiles

25E-NBOMe exhibits significant binding affinity for various serotonin receptors:

- 5-HT2A Receptor : It is a full agonist at this receptor, which is implicated in its hallucinogenic effects. The potency of 25E-NBOMe at the 5-HT2A receptor is lower than that of its analogs like 25I-NBOMe but still substantial .

- Other Serotonin Receptors : It also interacts with 5-HT1A/2B/2C and other neurotransmitter receptors, suggesting a broader pharmacological profile that may contribute to both therapeutic and adverse effects .

Neurotoxicity and Cytotoxicity

Research indicates that 25E-NBOMe may have neurotoxic effects similar to those observed with other NBOMe compounds:

- In Vitro Studies : In cell lines such as SH-SY5Y and PC12, exposure to 25E-NBOMe resulted in decreased cell viability, indicating potential neurotoxic effects. These effects may involve activation of stress pathways such as MAPK/ERK and inhibition of protective signaling pathways like Akt/PKB .

- In Vivo Studies : Animal studies have shown that administration of 25E-NBOMe can lead to significant reductions in neuronal survival in regions like the hippocampus, suggesting impaired neurogenesis and potential long-term cognitive deficits .

Table 2: Neurotoxic Effects Observed

| Study Type | Dose (mg/kg) | Observed Effect |

|---|---|---|

| In Vitro | Variable | Decreased viability in neuronal cell lines |

| In Vivo | 0.1 - 1 | Reduced BrdU+ cell counts in hippocampus |

Case Studies and Clinical Implications

Reports have linked the use of NBOMe compounds, including 25E-NBOMe, to severe adverse effects in users:

- Toxicity Reports : Case studies indicate that users have experienced seizures, cardiovascular issues, and even fatalities associated with high doses or polydrug use involving NBOMes .

- Potential Therapeutic Uses : Despite these risks, some research suggests that compounds like 25E-NBOMe could have therapeutic applications in controlled settings due to their potent receptor activity; however, more studies are needed to assess safety and efficacy .

Eigenschaften

IUPAC Name |

2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHVMAKLDXFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-39-1 |

Source

|

| Record name | 25E-Nbome hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25E-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J52VLQ75U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.